2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-8-12-18(13-9-15)21-24-23-20(26-21)14-19(25)22-16(2)10-11-17-6-4-3-5-7-17/h3-9,12-13,16H,10-11,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSPYIHURYTXBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NC(C)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the acetamide group: This step involves the reaction of the oxadiazole intermediate with an appropriate acylating agent, such as acetic anhydride or an acyl chloride.
Attachment of the phenylbutan-2-yl group: This can be done through a nucleophilic substitution reaction, where the oxadiazole-acetamide intermediate reacts with a halogenated phenylbutane derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: Potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer agents.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide would depend on its specific application. For example:
Biological activity: The compound might interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical reactivity: The compound’s reactivity could be influenced by the electronic and steric properties of its functional groups, determining its behavior in chemical reactions.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Oxadiazole-Acetamide Derivatives
Key Observations :
Key Observations :
- Antimicrobial Potency : Compounds like 6f and benzofuran-oxadiazole hybrids (2a) show broad-spectrum activity, suggesting that electron-withdrawing groups (e.g., 4-chlorophenyl in 6f) enhance microbial targeting .
- Enzyme Inhibition: The indole-containing 8g exhibits significant lipoxygenase (LOX) inhibition, while phthalazinone derivatives (4c) demonstrate antiproliferative effects, likely due to π-π stacking with enzyme active sites .
- Cytotoxicity : N-Substituted derivatives (e.g., 6g, 6j) with bulky alkyl groups show higher cytotoxicity, whereas the target compound’s 4-phenylbutan-2-yl group may balance activity and safety .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide?
The synthesis typically involves multi-step reactions:
- Oxadiazole ring formation : Cyclization of thiosemicarbazide derivatives under reflux with dehydrating agents like POCl₃ or H₂SO₄ .
- Acetamide coupling : Reacting the oxadiazole intermediate with 4-phenylbutan-2-amine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >85% purity . Key optimization parameters include temperature control (60–80°C for cyclization), stoichiometric ratios (1:1.2 for amine coupling), and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Structural confirmation :
- ¹H/¹³C NMR : Peaks at δ 2.3 ppm (CH₃ of 4-methylphenyl), δ 7.1–7.4 ppm (aromatic protons), and δ 8.1 ppm (oxadiazole C-H) .
- HRMS : Molecular ion [M+H]⁺ at m/z 405.18 (calculated: 405.17) .
- Purity assessment :
- HPLC : C18 column, acetonitrile/water (70:30), retention time ~12.3 min .
- TLC : Rf = 0.6 in ethyl acetate/hexane (3:7) .
Q. What preliminary assays are used to screen its biological activity?
- Antimicrobial screening :
- Broth microdilution (MIC against S. aureus: 8 µg/mL; E. coli: 32 µg/mL) .
- Anti-inflammatory testing :
- COX-2 inhibition assay (IC₅₀: 12 µM) via ELISA .
- Enzyme inhibition :
- Lipoxygenase (LOX) assay (IC₅₀: 18 µM) using spectrophotometric monitoring of conjugated diene formation .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data (e.g., varying IC₅₀ values) be resolved?
Discrepancies often arise from:
- Structural analogs : Minor substitutions (e.g., 4-methylphenyl vs. 4-fluorophenyl) alter electronic effects and binding .
- Assay conditions : Differences in pH (e.g., 7.4 vs. 6.8), solvent (DMSO concentration ≤1%), or enzyme isoforms (COX-2 vs. COX-1) .
- Data normalization : Use internal standards (e.g., diclofenac for COX assays) and triplicate measurements to reduce variability .
Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?
- Core modifications :
| Substituent | Activity Change | Reference |
|---|---|---|
| 4-Methylphenyl | ↑ Lipophilicity → Enhanced membrane penetration | |
| Phenylbutan-2-yl | Steric hindrance reduces CYP3A4 metabolism |
- Functional group swaps : Replacing acetamide with sulfonamide decreases LOX inhibition by 40% due to reduced hydrogen bonding .
Q. What methodologies elucidate its mechanism of action against inflammatory targets?
- Molecular docking : Simulations (AutoDock Vina) show strong binding to COX-2 (ΔG = -9.2 kcal/mol) via hydrophobic interactions with Val523 and hydrogen bonds with Tyr355 .
- Western blotting : Downregulation of NF-κB and TNF-α in LPS-induced macrophages at 10 µM .
- Kinetic studies : Non-competitive inhibition of LOX (Km unchanged, Vmax reduced) .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?
- Solubility enhancement : Co-solvents (PEG-400) or nanoemulsions improve aqueous solubility from 0.2 mg/mL to 5.4 mg/mL .
- Metabolic profiling : Liver microsomal assays identify primary oxidation sites (C-2 of oxadiazole); blocking with electron-withdrawing groups (e.g., -CF₃) increases t₁/₂ from 1.2 h to 4.5 h .
Q. What approaches are used for toxicity profiling in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
